molecular formula C17H18BF3O3 B12316094 4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane

Cat. No.: B12316094
M. Wt: 338.1 g/mol
InChI Key: STDMDBSZDGAUKZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a furan ring substituted with a trifluoromethylphenyl group. It is commonly used in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with the corresponding aryl halide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane involves the formation of a boronate complex with the target molecule. This complexation facilitates various chemical transformations, such as cross-coupling reactions, by stabilizing the transition state and lowering the activation energy. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane is unique due to its trifluoromethylphenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .

Properties

Molecular Formula

C17H18BF3O3

Molecular Weight

338.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H18BF3O3/c1-15(2)16(3,4)24-18(23-15)14-10-9-13(22-14)11-7-5-6-8-12(11)17(19,20)21/h5-10H,1-4H3

InChI Key

STDMDBSZDGAUKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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